3-(2-(2,4-Dichlorophenyl)-2-hydroxyethyl)-3,4-imidazolidinedione
CAS No.: 71162-56-6
Cat. No.: VC11993964
Molecular Formula: C11H12Cl2N2O3
Molecular Weight: 291.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71162-56-6 |
|---|---|
| Molecular Formula | C11H12Cl2N2O3 |
| Molecular Weight | 291.13 g/mol |
| IUPAC Name | 3-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-3-oxidoimidazolidin-3-ium-4-one |
| Standard InChI | InChI=1S/C11H12Cl2N2O3/c12-7-1-2-8(9(13)3-7)10(16)5-15(18)6-14-4-11(15)17/h1-3,10,14,16H,4-6H2 |
| Standard InChI Key | IYSVHVVUFNMVQN-UHFFFAOYSA-N |
| SMILES | C1C(=O)[N+](CN1)(CC(C2=C(C=C(C=C2)Cl)Cl)O)[O-] |
| Canonical SMILES | C1C(=O)[N+](CN1)(CC(C2=C(C=C(C=C2)Cl)Cl)O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
3-(2-(2,4-Dichlorophenyl)-2-hydroxyethyl)-3,4-imidazolidinedione has the molecular formula C₁₁H₁₂Cl₂N₂O₃ and a molecular weight of 291.13 g/mol. The IUPAC name, 3-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-3-oxidoimidazolidin-3-ium-4-one, reflects its complex bicyclic structure, which combines an imidazolidinedione ring with a 2,4-dichlorophenyl-substituted hydroxyethyl side chain.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 71162-56-6 | |
| Molecular Formula | C₁₁H₁₂Cl₂N₂O₃ | |
| Molecular Weight | 291.13 g/mol | |
| SMILES Notation | C1C(=O)N+(CC(C2=C(C=C(C=C2)Cl)Cl)O)[O-] | |
| InChI Key | IYSVHVVUFNMVQN-UHFFFAOYSA-N |
The compound’s structure features a positively charged imidazolidinedione ring (due to the N-oxide group) and a hydroxyethyl side chain bonded to a 2,4-dichlorophenyl moiety. This configuration influences its solubility, reactivity, and biological interactions.
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols are proprietary, the compound is likely synthesized through a multi-step process involving:
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Formation of the imidazolidinedione core: Cyclization of urea derivatives with α-keto acids or esters.
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Introduction of the 2,4-dichlorophenyl group: Alkylation or nucleophilic substitution reactions to attach the dichlorophenyl-hydroxyethyl side chain.
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Oxidation: Generation of the N-oxide group to stabilize the imidazolidinedione ring.
Purification and Characterization
Chromatographic techniques (e.g., HPLC) and spectroscopic methods (NMR, IR) are employed to isolate and validate the compound’s structure. The presence of chlorine atoms facilitates detection via mass spectrometry .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar functional groups:
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Hydrophilic regions: The hydroxyl (-OH) and N-oxide groups enhance water solubility.
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Hydrophobic regions: The 2,4-dichlorophenyl moiety contributes to lipid solubility.
Stability studies indicate susceptibility to hydrolysis under acidic or alkaline conditions, necessitating storage in inert environments.
Spectroscopic Data
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NMR: Peaks at δ 7.4–7.6 ppm (aromatic protons), δ 4.1–4.3 ppm (hydroxyethyl protons), and δ 3.8–4.0 ppm (imidazolidinedione ring protons).
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IR: Stretching vibrations at 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N), and 750 cm⁻¹ (C-Cl).
Biological Activities and Mechanisms
Toxicity Profile
Metabolites retaining the 2,4-dichlorophenyl moiety are of toxicological concern due to potential bioaccumulation and endocrine-disrupting effects . Regulatory guidelines for related compounds (e.g., imazalil) recommend monitoring residues in food and environmental matrices .
Analytical Methods for Detection
Gas Chromatography (GC)
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GC/ECD: Electron capture detection is effective for chlorinated compounds, with a limit of detection (LOD) of 0.01–0.05 ppm .
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Derivatization: Trimethylsilyl (TMS) derivatives improve volatility for GC analysis .
Liquid Chromatography-Mass Spectrometry (LC-MS)
High-resolution LC-MS enables precise quantification in complex matrices (e.g., soil, biological samples) .
Environmental and Regulatory Considerations
Environmental Persistence
The dichlorophenyl group may confer persistence in soil and water, though hydrolysis and photodegradation mitigate long-term accumulation .
Future Research Directions
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Structure-Activity Relationships: Modifying the hydroxyethyl or dichlorophenyl groups to optimize efficacy and reduce toxicity.
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Ecotoxicological Studies: Assessing impacts on non-target organisms and ecosystems.
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Advanced Formulations: Developing nanoencapsulation strategies to enhance stability and delivery.
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